(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (CAS: 791616-55-2), commonly known as the MacMillan TiPSY catalyst, is a highly specialized, sterically demanding chiral phosphoric acid (CPA) utilized in advanced asymmetric organocatalysis . Featuring extreme steric bulk from its 3,3'-triphenylsilyl (SiPh3) substituents, this catalyst is primarily procured for highly enantioselective and regiodivergent transformations where standard metal complexes or less hindered Brønsted acids fail [1]. It is particularly critical for metal-free reductive aminations, complex cycloisomerizations, and multicomponent reactions, offering a robust, environmentally benign alternative to transition-metal catalysts in pharmaceutical and fine chemical manufacturing workflows .
Generic substitution with unsubstituted (S)- or (R)-BINOL-derived phosphoric acids, or moderately bulky analogs like 3,3'-bis(phenyl) variants, frequently results in catastrophic losses of enantio- and regiocontrol [1]. The unique triphenylsilyl groups of the TiPSY catalyst create an exceptionally deep and constrained chiral pocket that geometrically prohibits catalyst homodimerization, forcing exclusive heterodimeric activation with the substrate [2]. In procurement and process design, attempting to substitute TiPSY with cheaper, less hindered CPAs or standard Lewis acids typically yields nearly racemic mixtures or unselective regioisomer ratios, making this specific compound irreplaceable for demanding late-stage functionalizations and highly stereoselective hydrophosphonylations [1].
In the asymmetric hydrophosphonylation of alkylidene ureas, the steric environment of the catalyst is the primary driver of enantioselectivity. When benchmarked against standard catalysts, the MacMillan TiPSY catalyst provided high enantiomeric excess, whereas generic BINOL-derived acids and metal complexes failed to induce sufficient asymmetry [1].
| Evidence Dimension | Enantiomeric Ratio (e.r.) and Conversion |
| Target Compound Data | (R)-TiPSY: 87:13 e.r. at 79% conversion |
| Comparator Or Baseline | Unsubstituted (S)-BINOL phosphoric acid: 62.5:37.5 e.r. at 82% conversion; Al-salen complex: 49:51 e.r. |
| Quantified Difference | TiPSY improved the e.r. by 24.5 points over the generic CPA and prevented the racemic outcome seen with the metal complex |
| Conditions | 10 mol% catalyst loading, reaction of alkylidene urea with diethyl phosphite |
Proves that standard CPAs cannot be substituted in complex hydrophosphonylations, justifying the procurement of TiPSY for high-e.r. organophosphorus synthesis.
During the cycloisomerization of the complex antibiotic mupirocin methyl ester, standard achiral acids and buffers yield unselective mixtures. (S)-TiPSY specifically drives the reaction toward the five-membered exo product, demonstrating regiocontrol that diverges completely from other bulky CPAs like TCYP, which favor the six-membered endo product [1].
| Evidence Dimension | Regioisomeric Ratio (r.r.) for Exo vs. Endo Cyclization |
| Target Compound Data | TiPSY: 77:23 r.r. favoring the five-membered exo product |
| Comparator Or Baseline | Achiral acids/buffers: Unselective; TCYP catalyst: 95:5 r.r. favoring the six-membered endo product |
| Quantified Difference | TiPSY exclusively reverses the regioselectivity compared to TCYP and provides strict control over unselective generic acids |
| Conditions | Catalytic cycloisomerization of epoxide-containing mupirocin methyl ester |
Essential for late-stage pharmaceutical functionalization where precise regiocontrol is required to avoid costly downstream chromatographic separations.
The synthesis of protected primary amines and chiral heterocycles traditionally relies on transition metals. The development of the TiPSY catalyst enabled the highly stereoselective organocatalytic reductive amination, providing an efficient metal-free pathway to these critical pharmaceutical building blocks [1].
| Evidence Dimension | Enantioselective Reductive Amination Capability |
| Target Compound Data | TiPSY: Enables highly stereoselective reductive amination of heterocyclic amines (>90% ee) |
| Comparator Or Baseline | Generic Brønsted acids: Yield racemic mixtures; Transition-metal catalysts: Introduce heavy-metal contamination risks |
| Quantified Difference | Provides up to >90% ee in metal-free environments where generic acids offer 0% ee (racemic) |
| Conditions | Organocatalytic reductive amination using Hantzsch ester as the hydride source |
Allows pharmaceutical manufacturers to bypass transition-metal catalysts, eliminating heavy-metal remediation costs in the production of chiral amines.
Less sterically hindered CPAs often suffer from homodimerization, which can alter reaction kinetics and reduce active catalyst concentration. The extreme proximal bulk of the 3,3'-bis(triphenylsilyl) groups in TiPSY geometrically prohibits this homodimerization, forcing heterodimeric activation with the substrate. This structural feature leads to a strong positive non-linear effect (NLE), meaning high product enantiopurity can be achieved even if the catalyst itself is not 100% optically pure [1].
| Evidence Dimension | Catalyst Dimerization and Non-Linear Effect (NLE) |
| Target Compound Data | TiPSY: Sterically inhibited homodimerization, strong positive NLE |
| Comparator Or Baseline | Standard CPAs: Prone to homodimerization, linear enantio-transfer |
| Quantified Difference | Maintains high reaction enantioselectivity despite lower catalyst optical purity, unlike standard CPAs that require >99% ee for high product ee |
| Conditions | Multicomponent Biginelli reaction at 10 mol% loading |
Lowers process sensitivity to catalyst optical purity, ensuring highly reproducible asymmetric yields in industrial multicomponent reactions.
Directly utilizing TiPSY for the enantioselective reductive amination of heterocyclic amines, eliminating the need for palladium or rhodium catalysts and subsequent heavy-metal purging during API manufacturing [1].
Applying TiPSY in the cycloisomerization of complex epoxide-containing natural products (e.g., mupirocin derivatives) to selectively yield exo-cyclic products without unselective side reactions [2].
Procuring TiPSY for the highly enantioselective hydrophosphonylation of alkylidene ureas to synthesize chiral α-ureidophosphonates, where standard BINOL catalysts fail to exceed 65:35 e.r. [3].
Irritant